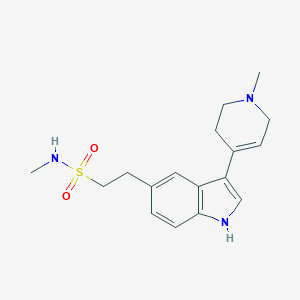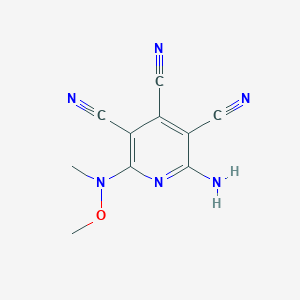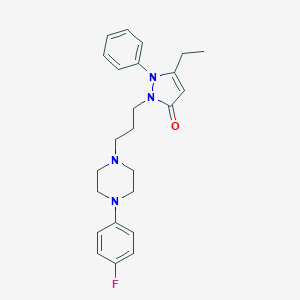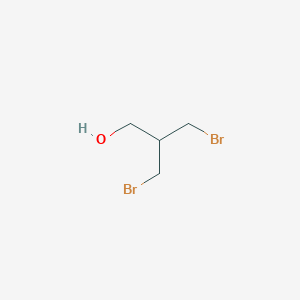
Composant A du Dechlorane 604
Vue d'ensemble
Description
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene (HBCH) is a novel halogenated hydrocarbon compound that has been of particular interest in recent years due to its unique properties and potential applications in various scientific fields. HBCH is an aromatic hydrocarbon with a bicyclic structure, consisting of two fused rings with seven carbon atoms and five halogen atoms. It is a highly stable compound that is not easily degraded, making it an ideal candidate for various scientific and industrial applications.
Applications De Recherche Scientifique
Agent ignifuge dans les plastiques et les polyesters
Le composant A du Dechlorane 604 est un ignifuge halogéné. Il est utilisé depuis le début des années 1970, lorsque l'ajout d'ignifugeants aux plastiques, aux équipements électriques et aux fibres synthétiques est devenu plus courant . Il est particulièrement efficace pour l'ignifugation des plastiques et des polyesters .
Substitut du Mirex
Le this compound, ainsi que d'autres déchloranes, a été utilisé comme substitut du mirex, un composé organique hautement chloré qui a été commercialisé d'abord comme pesticide, puis comme additif ignifugeant dans les plastiques, les peintures et les produits électriques de 1959 à 1972 .
Détection des contaminants environnementaux
La détection du this compound dans les échantillons environnementaux n'a été signalée que récemment . Cela permet aux chercheurs de surveiller la présence et les niveaux de ce composé dans l'environnement .
Études sur la bioaccumulation et la bioamplification
Le this compound a été détecté dans différentes espèces aquatiques et terrestres, ce qui étaye leur bioaccumulation et leur bioamplification . Cela en fait un composé utile pour étudier ces processus dans divers écosystèmes .
Études de bioaccumulation spécifiques aux isomères
Certaines études ont montré un comportement différent des isomères syn-Dechlorane Plus et anti-Dechlorane Plus dans l'environnement et des facteurs de bioamplification différents dans la biote . Cela permet des études de bioaccumulation spécifiques aux isomères du this compound .
Chimie analytique
Les méthodes généralement appliquées pour l'analyse du this compound sont la chromatographie en phase gazeuse (GC) couplée à la spectrométrie de masse à ionisation négative par capture d'électrons (MS) et la GC couplée à la spectrométrie de masse à haute résolution (HRMS) fonctionnant en mode positif d'impact électronique (EI)
Safety and Hazards
Mécanisme D'action
Target of Action
It is recognized for its role in studying the behavior of flame retardants in various materials and environments .
Mode of Action
It is known to be used as an additive in some plastics . Its stable structure under high temperatures makes it a subject of interest in the development of fire-resistant materials .
Result of Action
It is known that the compound is used as a flame retardant, suggesting that it may interact with materials to reduce their flammability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dechlorane 604 Component A. For instance, its effectiveness as a flame retardant may be influenced by the temperature and the specific materials it is applied to . .
Analyse Biochimique
Biochemical Properties
Dechlorane 604 Component A plays a role in biochemical reactions primarily as an enzyme inhibitor. It interacts with various enzymes and proteins, affecting their normal function. For instance, studies have shown that Dechlorane 604 Component A can inhibit the activity of type 1 deiodinase, an enzyme involved in thyroid hormone metabolism . This interaction can lead to disruptions in thyroid hormone levels, which are crucial for regulating metabolism and other physiological processes. The compound’s high lipophilicity allows it to accumulate in biological tissues, leading to prolonged exposure and potential bioaccumulation .
Cellular Effects
Dechlorane 604 Component A has been shown to affect various types of cells and cellular processes. In pancreatic β-cells, for example, exposure to this compound can lead to decreased insulin content and altered glucose-stimulated insulin secretion . This disruption in insulin regulation can have significant implications for glucose metabolism and may contribute to the development of metabolic disorders such as diabetes. Additionally, Dechlorane 604 Component A can influence cell signaling pathways and gene expression, further impacting cellular function and health .
Molecular Mechanism
At the molecular level, Dechlorane 604 Component A exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, such as type 1 deiodinase, which affects thyroid hormone metabolism . The compound’s structure allows it to bind to the active sites of enzymes, preventing their normal function. Additionally, Dechlorane 604 Component A can alter gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of genes involved in metabolism and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dechlorane 604 Component A can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities . Long-term exposure to Dechlorane 604 Component A has been shown to result in persistent changes in cellular function, including alterations in enzyme activity and gene expression . These changes can have significant implications for the health and function of cells and tissues over time.
Dosage Effects in Animal Models
The effects of Dechlorane 604 Component A can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant disruptions in enzyme activity, gene expression, and cellular metabolism . In some cases, high doses of Dechlorane 604 Component A have been associated with toxic effects, including liver damage and disruptions in thyroid hormone levels . These findings highlight the importance of understanding the dose-response relationship for this compound in order to assess its potential risks and benefits.
Metabolic Pathways
Dechlorane 604 Component A is involved in several metabolic pathways, including those related to thyroid hormone metabolism. The compound can be metabolized by enzymes such as type 1 deiodinase, leading to the formation of metabolites that may have different biological activities . Additionally, Dechlorane 604 Component A can affect metabolic flux and metabolite levels by altering the activity of key enzymes and regulatory proteins . These changes can have significant implications for overall metabolic function and health.
Transport and Distribution
Within cells and tissues, Dechlorane 604 Component A is transported and distributed through interactions with various transporters and binding proteins. The compound’s high lipophilicity allows it to accumulate in lipid-rich tissues, leading to prolonged exposure and potential bioaccumulation . Additionally, Dechlorane 604 Component A can interact with transporters involved in the uptake and efflux of other compounds, potentially affecting their distribution and activity .
Subcellular Localization
Dechlorane 604 Component A is localized to specific subcellular compartments, where it can exert its effects on cellular function. The compound’s structure and chemical properties allow it to interact with targeting signals and post-translational modifications that direct it to specific organelles . For example, Dechlorane 604 Component A has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can affect the function of enzymes and other proteins involved in metabolism and cellular signaling .
Propriétés
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Br4Cl6/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYHWKJTYWPNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Br4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143677 | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59926-81-7, 34571-16-9 | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59926-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-27881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034571169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Dechlorane 604 analogues. What are they, and why are they significant?
A1: Dechlorane 604 analogues are structurally similar compounds that contain fewer bromine atoms or have some bromine atoms replaced by chlorine atoms. These analogues arise from the photodegradation of Dec 604, primarily through exposure to UV light []. One significant analogue is tribromo-Dec604 (Br3Dec604), also known as Dechlorane 604 Component B (Dec604 CB).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


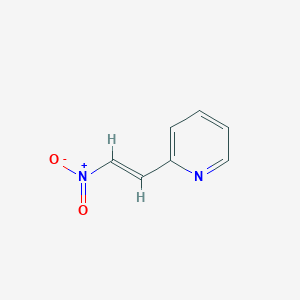
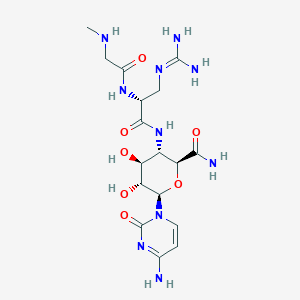
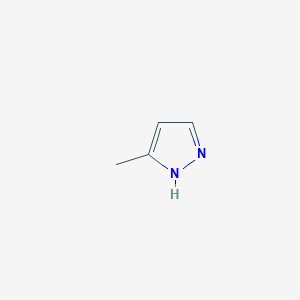
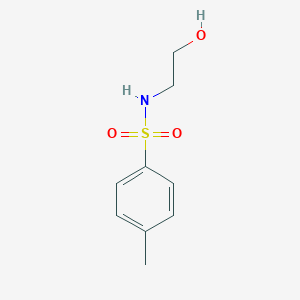
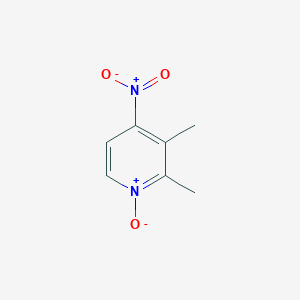

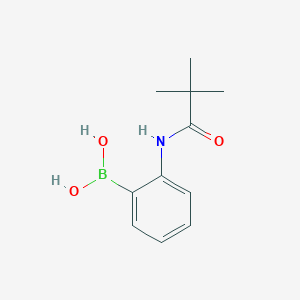


![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
